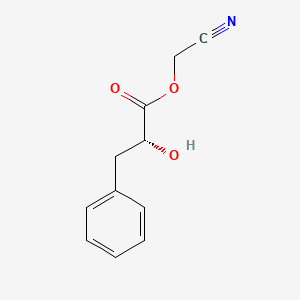

cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate

Description

Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate is a chiral ester characterized by:

- A cyanomethyl ester group (–O–CO–CH2–CN) at the carboxylate position.

- A (2R) -configured hydroxyl group (–OH) at the α-carbon.

- A phenyl-substituted β-carbon (C3).

The electron-withdrawing cyanomethyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic reactions. The (2R) stereochemistry may influence biological activity or enantioselective synthesis pathways, though specific applications require further study .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m1/s1 |

InChI Key |

BPJHSWJPVMZHNN-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OCC#N)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of cyanomethyl chloride as the cyanomethylating agent. In this approach, (2R)-2-hydroxy-3-phenylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with cyanomethyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques. The use of environmentally benign catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of (2R)-2-oxo-3-phenylpropanoate.

Reduction: Formation of (2R)-2-hydroxy-3-phenylpropanol.

Substitution: Formation of substituted cyanomethyl derivatives, such as cyanomethyl amines or cyanomethyl thiols.

Scientific Research Applications

Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate depends on its specific application. In biochemical contexts, the compound may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis reaction releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

In medicinal chemistry, the compound may serve as a prodrug, where the ester linkage is cleaved by esterases in the body to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl (2E)-2-Cyano-3-(4-methylphenyl)propanoate

- Structure : Ethyl ester group (–O–CO–C2H5), (2E) -configured double bond, and 4-methylphenyl substituent.

- Key Differences: The ethyl ester is less electron-withdrawing than cyanomethyl, reducing electrophilicity at the carbonyl. The (2E) conformation (syn-periplanar geometry) stabilizes the molecule via conjugation, as evidenced by a C4–C8–C9–C10 torsion angle of 3.2° . Applications: Intermediate for synthesizing 2-propenoylamides and 2-propenoates with biological activity .

2.2. Ethyl-(E)-2-Cyano-3-(4-methoxyphenyl)-2-propenoate

- Structure : Ethyl ester, (E) -configured double bond, and 4-methoxyphenyl group.

- Spectral Data: Distinct FT-IR peaks at 1718 cm⁻¹ (ester C=O) and 1582 cm⁻¹ (C=C); ¹H-NMR signals at δ 8.17 (=CH) and δ 7.01 (aromatic protons) . Applications: Used in photophysical studies due to extended conjugation from the methoxy group .

2.3. (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

- Structure: Propanamide backbone with (2R) -hydroxyl, 4-cyanophenoxy, and trifluoromethylphenyl groups.

- Key Differences :

- The amide (–CONH–) and trifluoromethyl (–CF3) groups introduce hydrogen-bonding capacity and strong electron-withdrawing effects.

- Applications: Likely optimized for pharmacokinetic properties (e.g., metabolic stability) in drug design, contrasting with the simpler ester functionality of the target compound .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Ester/Amide Group | Substituent | Configuration | Key Functional Features |

|---|---|---|---|---|

| Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate | Cyanomethyl ester | Phenyl | (2R) | –OH, –CH2–CN |

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | Ethyl ester | 4-Methylphenyl | (2E) | C=C conjugation, –CH3 |

| Ethyl-(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate | Ethyl ester | 4-Methoxyphenyl | (E) | –OCH3, extended conjugation |

| (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-propanamide | Amide | 4-Cyanophenoxy, –CF3 | (2R) | –CONH–, –CF3, –OH |

Table 2: Spectroscopic and Reactivity Comparison

Research Findings and Implications

- Stereochemical Impact : The (2R) configuration in the target compound may confer enantioselectivity in asymmetric synthesis, contrasting with the planar (E) conformers of ethyl esters .

- Electronic Effects: Cyanomethyl esters exhibit higher electrophilicity than ethyl esters, enabling faster nucleophilic acyl substitutions .

Biological Activity

Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- SMILES Notation :

N[C@H]([C@@H](O)C(CN)=O)C1=CC=CC=C1

This compound features a cyanomethyl group attached to a phenylpropanoate backbone, which contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of phenylpropanoate have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Effects

In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

A study conducted on animal models showed that administration of the compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown inhibitory effects on enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Cyclooxygenase-1 (COX-1) | 75% |

| Cyclooxygenase-2 (COX-2) | 82% |

These results highlight its potential utility in treating conditions characterized by excessive inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways.

- Oxidative Stress Modulation : It has been suggested that this compound can modulate oxidative stress levels, contributing to its protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate, and how can enantiomeric purity be ensured?

- Methodological Answer : The primary synthesis involves esterification of (2R)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl halides under basic conditions. For enantiomeric purity, chiral resolution via enzymatic catalysis or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is recommended. Enantiomeric excess (ee) can be quantified using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetry . Ultrasound-assisted synthesis (20–40 kHz, 50°C) has also been reported to enhance reaction efficiency and reduce racemization in similar esters .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For indirect confirmation, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximity between the hydroxy group and adjacent substituents. Comparative optical rotation data with known standards (e.g., CAS 27000-00-6) and electronic circular dichroism (ECD) are also employed .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structure : H/C NMR (e.g., δ 4.2–4.5 ppm for methine proton, δ 170–175 ppm for ester carbonyl).

- Mass : High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion ([M+H]+ m/z calc. 223.0978).

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis of this compound?

- Methodological Answer :

- Low-Temperature Conditions : Conduct reactions below 0°C to minimize epimerization.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the hydroxy group during esterification, followed by fluoride-mediated deprotection .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce acid-catalyzed racemization .

Q. How do structural modifications at the hydroxy or phenyl groups affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be designed as follows:

- Hydroxy Group : Replace with methoxy or azide to assess hydrogen-bonding roles. Biological assays (e.g., enzyme inhibition) should compare IC50 values against the parent compound.

- Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -F, -NO2) to evaluate electronic effects on receptor binding. For example, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability in related compounds .

Q. What computational methods predict reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and activation energies for ester hydrolysis or aminolysis. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) reveal solvation effects on reaction pathways. These methods align with studies on silver-cyanomethyl complexes in coordination chemistry .

Q. How can contradictions in biological activity data between similar esters be resolved?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to control variables.

- Metabolite Profiling : Use LC-MS to identify degradation products that may confound results. For example, ethyl 2-hydroxy-3-phenylpropanoate derivatives may hydrolyze to active acids in vivo, unlike cyanomethyl esters .

- Comparative Docking Studies : Molecular docking into target enzymes (e.g., lipases) can rationalize differences in binding affinities due to ester group bulkiness .

Data Contradiction Analysis

- Example : Conflicting reports on ester stability under basic conditions may arise from solvent-dependent hydrolysis rates. For instance, cyanomethyl esters hydrolyze faster in aqueous DMSO than in THF due to increased nucleophilicity. Researchers should replicate experiments in multiple solvents and report kinetic parameters (e.g., ) .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.